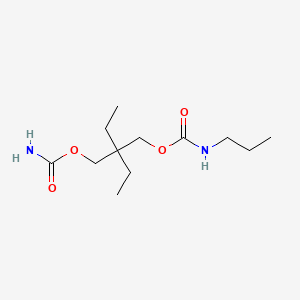![molecular formula C7H15LiS2Si B14684676 Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- CAS No. 34410-04-3](/img/structure/B14684676.png)
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- is an organolithium compound that combines the properties of lithium with those of the 1,3-dithiane and trimethylsilyl groups. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is often used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- can be synthesized through the reaction of 2-(trimethylsilyl)-1,3-dithiane with an organolithium reagent such as butyllithium. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:
(CH3)3SiCH2S2C3H6+BuLi→(CH3)3SiCHLiS2C3H6+BuH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Substitution: Can participate in substitution reactions where the lithium atom is replaced by another group.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.
Substitution: Often uses halides or other leaving groups in the presence of a polar aprotic solvent.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
Nucleophilic Addition: Produces alcohols or other functionalized compounds.
Substitution: Results in the formation of new organosilicon or organosulfur compounds.
Oxidation and Reduction: Yields various oxidized or reduced forms of the original compound.
科学研究应用
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Material Science: Plays a role in the development of new materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism by which Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- exerts its effects involves the nucleophilic attack of the lithium atom on electrophilic centers. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the 1,3-dithiane moiety facilitates the formation of stable intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different structural features.
(Trimethylsilyl)methyllithium: Shares the trimethylsilyl group but has a different core structure.
2-(Trimethylsilyl)-1,3-dithiane: The precursor to the lithium compound, lacking the lithium atom.
Uniqueness
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- is unique due to its combination of lithium, trimethylsilyl, and 1,3-dithiane groups, which confer distinct reactivity and stability. This makes it particularly valuable in organic synthesis and other applications where precise control over reactivity is required.
属性
CAS 编号 |
34410-04-3 |
|---|---|
分子式 |
C7H15LiS2Si |
分子量 |
198.4 g/mol |
InChI |
InChI=1S/C7H15S2Si.Li/c1-10(2,3)7-8-5-4-6-9-7;/h4-6H2,1-3H3;/q-1;+1 |
InChI 键 |
OONXHNFSFCAGCI-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)[C-]1SCCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
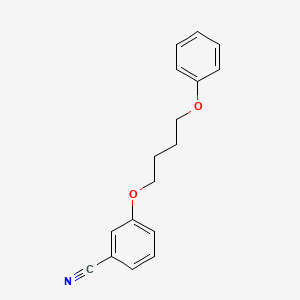

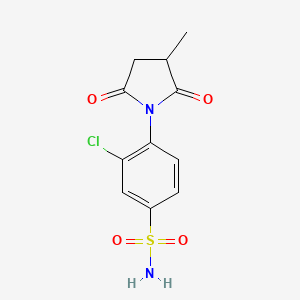

![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
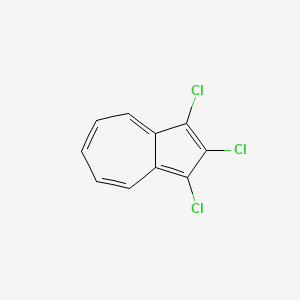
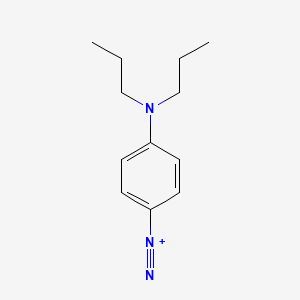
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
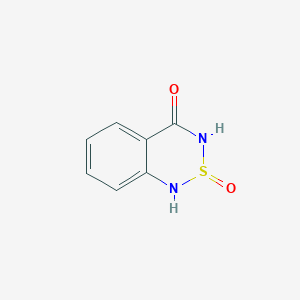
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
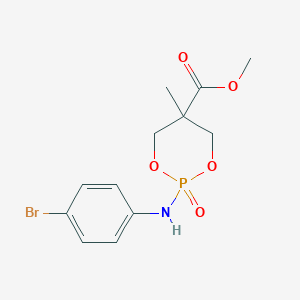
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
